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molecular formula C7H9ClN2O B1452376 2-((6-Chloropyridin-2-yl)amino)ethanol CAS No. 29449-82-9

2-((6-Chloropyridin-2-yl)amino)ethanol

Cat. No. B1452376
M. Wt: 172.61 g/mol
InChI Key: GAHYKLZKLZJHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604029B2

Procedure details

2-Amino-ethanol (0.82 g, 13.5 mmol) was added to a solution of 2,6-dichloropyridine (2.0 g, 13.5 mmol) in pyridine (10 mL) at room temperature and then heated at 100° C. overnight. The reaction mixture was concentrated in vacuo to obtain a residue which was dissolved in ethyl acetate. The solution was washed with water, brine, dried over anhydrous sodium sulfate and evaporated in vacuo to afford 2-(6-chloro-pyridin-2-ylamino)-ethanol (2.3 g, 99%) as a white solid.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Cl)[N:7]=1>N1C=CC=CC=1.C(OCC)(=O)C>[Cl:5][C:6]1[N:7]=[C:8]([NH:1][CH2:2][CH2:3][OH:4])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
NCCO
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
WASH
Type
WASH
Details
The solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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